(Z)-ethyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-ethyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate: is a complex organic compound that features a combination of sulfonamide, benzoyl, and benzo[d]thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
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Formation of the Benzoyl Imino Intermediate
Starting Materials: 4-(N,N-diallylsulfamoyl)benzoic acid and appropriate amines.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the benzoyl chloride intermediate, which is then reacted with the amine to form the imino derivative.
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Synthesis of the Benzo[d]thiazole Core
Starting Materials: 2-aminothiophenol and a suitable aldehyde or ketone.
Reaction Conditions: Cyclization is achieved under acidic conditions, often using hydrochloric acid or sulfuric acid, to form the benzo[d]thiazole ring.
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Coupling of Intermediates
Starting Materials: The benzoyl imino intermediate and the benzo[d]thiazole derivative.
Reaction Conditions: Coupling is typically performed in the presence of a base such as triethylamine or pyridine, facilitating the formation of the desired product.
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Esterification
Starting Materials: The coupled product and ethyl acetate.
Reaction Conditions: Esterification is carried out using an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation of the sulfonamide or thiazole moieties can lead to sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran.
Products: Reduction can yield amines or alcohols depending on the functional groups targeted.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Products: Substitution reactions can introduce new functional groups, modifying the compound’s properties.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may allow it to act as a ligand in catalytic processes, enhancing reaction rates and selectivity.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes involved in disease pathways, providing a basis for drug development.
Medicine
Therapeutic Agents: Exploration as a candidate for treating conditions such as cancer, due to its ability to interact with specific molecular targets.
Industry
Material Science: Utilization in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (Z)-ethyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonamide and benzoyl groups can form hydrogen bonds and other interactions with active sites, while the thiazole ring may participate in π-π stacking or other non-covalent interactions, modulating the activity of the target.
Comparison with Similar Compounds
Similar Compounds
(Z)-ethyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate: Similar structure but with a methyl group instead of a sulfonamide, affecting its reactivity and applications.
(Z)-ethyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate: Contains a chlorine atom, which can influence its chemical behavior and biological activity.
Uniqueness
The presence of both sulfonamide and benzoyl groups in (Z)-ethyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate provides a unique combination of functional groups that can interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[2-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O7S3/c1-4-13-27(14-5-2)38(33,34)18-9-7-17(8-10-18)23(30)26-24-28(16-22(29)35-6-3)20-12-11-19(37(25,31)32)15-21(20)36-24/h4-5,7-12,15H,1-2,6,13-14,16H2,3H3,(H2,25,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDMTESQRMQHDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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